molecular formula C13H23N5O2 B6204207 tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate CAS No. 2386312-18-9

tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

Cat. No.: B6204207
CAS No.: 2386312-18-9
M. Wt: 281.4
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Description

tert-Butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a triazole ring, which is further linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with tert-butyl carbamate, piperidine, and an azide compound.

    Step 1: Formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Step 2: The triazole intermediate is then reacted with piperidine under suitable conditions to introduce the piperidin-4-yl group.

    Step 3: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for the CuAAC reaction to improve yield and efficiency, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines or alcohols derived from the triazole or carbamate groups.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a protecting group for amines in multi-step organic syntheses.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Used in the study of enzyme-substrate interactions due to its stable triazole ring.

Medicine:

  • Explored for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the development of new materials with specific functional properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may be crucial in its mechanism of action. The piperidine moiety can enhance binding affinity to certain biological targets, while the carbamate group can act as a prodrug moiety, releasing the active compound under physiological conditions.

Comparison with Similar Compounds

    tert-Butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate: can be compared to other carbamate-protected triazole compounds.

    This compound: is unique due to its specific combination of a triazole ring and a piperidine moiety, which may confer distinct biological activities.

Uniqueness:

  • The presence of the triazole ring provides stability and resistance to metabolic degradation.
  • The piperidine moiety enhances solubility and bioavailability.
  • The tert-butyl carbamate group offers protection during synthetic procedures and can be selectively removed under mild conditions.

Conclusion

This compound: is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.

Properties

CAS No.

2386312-18-9

Molecular Formula

C13H23N5O2

Molecular Weight

281.4

Purity

95

Origin of Product

United States

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